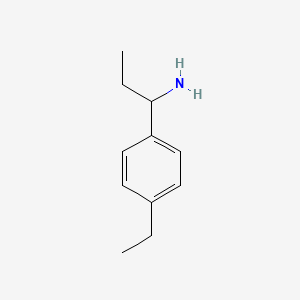

1-(4-Ethylphenyl)propan-1-amine

Description

Contextualization of Arylalkylamines in Modern Organic Chemistry

Arylalkylamines, a class of organic compounds characterized by an amino group attached to an alkyl chain that is, in turn, bonded to an aryl ring system, represent a cornerstone of modern organic chemistry. Their structural motif is a key feature in a vast array of biologically active molecules and functional materials. The chemistry of amines is dominated by the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. nih.gov This reactivity is fundamental to their role as versatile building blocks in organic synthesis. ijrpr.com

In the realm of medicinal chemistry, arylalkylamines are integral components of numerous pharmaceuticals. nih.govijrpr.com Their ability to interact with biological targets such as receptors and enzymes makes them a privileged scaffold in drug discovery. Well-known examples include hormones, neurotransmitters, and alkaloids, which exhibit significant physiological effects in humans. nih.gov Beyond pharmaceuticals, these compounds are crucial in materials science for creating polymers, catalysts, and sensors. ijrpr.com They are also vital in the agrochemical industry, serving as essential feedstocks for pesticides and fertilizers. industryarc.com The fundamental importance of this class of compounds ensures their continued prominence in synthetic and medicinal chemistry research.

Overview of Research Trajectories for Amine Compounds

Current research in amine chemistry is characterized by several key trends, driven by the demand for efficiency, sustainability, and novel applications. A major focus is the development of advanced, environmentally friendly synthesis methods. industryarc.com This includes the evolution from classical routes like reductive amination and nucleophilic substitution to modern, catalytic approaches such as transition metal-catalyzed reactions and C-H functionalization. ijrpr.com These newer methods aim to minimize waste, reduce energy consumption, and utilize renewable starting materials. ijrpr.comindustryarc.com

Another significant research trajectory is the expansion of their applications into sustainable technologies. Amines are increasingly investigated for their roles in carbon capture, renewable energy, and environmental remediation. ijrpr.com In materials science, there is a growing interest in using amines to develop advanced polymers and functional materials for organic electronics and photovoltaics. ijrpr.com Furthermore, the development of sophisticated analytical techniques is enabling a more accurate characterization and quantification of amines, which is critical for quality control in industries like pharmaceuticals and cosmetics. industryarc.com There is also a push towards product and process innovations to meet specific customer requirements, such as the development of novel tertiary amines for use as polyurethane catalysts, lubricant additives, and in water treatment. openpr.com

Significance of 1-(4-Ethylphenyl)propan-1-amine as a Research Subject

This compound is an arylalkylamine that has garnered attention as a specific subject of chemical research. As a chiral amine, it exists as two stereoisomers, (R)-1-(4-Ethylphenyl)propan-1-amine and (S)-1-(4-Ethylphenyl)propan-1-amine. bldpharm.combldpharm.com This chirality is significant because, in many biologically active molecules, only one stereoisomer exhibits the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the synthesis and study of individual stereoisomers are of high importance in medicinal chemistry and asymmetric synthesis. bldpharm.combldpharm.com

The compound serves as a valuable building block in organic synthesis. bldpharm.com Its structure is related to other research compounds and potential pharmaceutical intermediates. For instance, its precursor ketone, 1-(4-ethylphenyl)propan-1-one (B134316), is a known synthetic intermediate. molbase.comnih.gov The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the arylalkylamine class. Its specific substitution pattern—an ethyl group on the phenyl ring and a propyl chain bearing the amine—provides a unique scaffold for exploring interactions with biological targets or for developing new catalysts and materials. The availability of its hydrochloride salts further facilitates its use in research settings. bldpharm.combldpharm.com

Chemical Properties of this compound

Below is a table summarizing key computed chemical properties for the (S)-enantiomer of this compound.

| Property | Value | Source |

| IUPAC Name | (1S)-1-(4-ethylphenyl)propan-1-amine | nih.gov |

| Molecular Formula | C₁₁H₁₇N | nih.gov |

| Molecular Weight | 163.26 g/mol | nih.gov |

| Monoisotopic Mass | 163.13610 Da | nih.gov |

| XLogP3 | 2.5 | nih.gov |

| CAS Registry Number | 943113-25-5 (unspecified stereochemistry) | bldpharm.comguidechem.com |

| SMILES | CCC1=CC=C(C=C1)C@HN | nih.gov |

| InChIKey | WMSACDMMOFHQIS-NSHDSACASA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

1-(4-ethylphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3 |

InChI Key |

WMSACDMMOFHQIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 4 Ethylphenyl Propan 1 Amine

Electrophilic and Nucleophilic Substitution Reactions

The dual functionality of 1-(4-ethylphenyl)propan-1-amine allows it to undergo both electrophilic substitution on the aromatic ring and nucleophilic substitution at the amine group.

The ethyl group on the phenyl ring is an activating group and an ortho, para-director for electrophilic aromatic substitution. pearson.comquora.com This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the ethyl group. However, the position para to the ethyl group is already occupied by the 1-aminopropyl substituent. Therefore, electrophilic substitution will primarily occur at the ortho positions. The reactivity of the ring is enhanced by the electron-donating nature of the alkyl group. quora.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com For instance, sulfonation of ethylbenzene (B125841) at varying temperatures yields different ratios of ortho and para products, demonstrating that reaction conditions can influence isomer distribution. pearson.com

The primary amine group itself is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org It can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. A classic example is the reaction with alkyl halides. However, this reaction is often difficult to control, as the initially formed secondary amine is also nucleophilic and can react further with the alkyl halide, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com This overalkylation is a significant challenge in achieving selective mono-alkylation. acs.orgacs.org

Amine-Based Derivatization and Functionalization Strategies

The primary amine group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation and Sulfonylation Reactions

Primary amines like this compound readily react with acyl chlorides and sulfonyl chlorides in nucleophilic addition-elimination reactions to form stable amides and sulfonamides, respectively.

Acylation: The reaction with an acyl chloride, such as acetyl chloride, proceeds rapidly to yield an N-substituted amide. libretexts.orgyoutube.comchemguide.co.uk Typically, the reaction is carried out in the presence of a base (like pyridine (B92270) or triethylamine) or under Schotten-Baumann conditions (in an aqueous base) to neutralize the hydrogen chloride byproduct. youtube.comias.ac.in The high reactivity of acyl chlorides allows for the acylation of even less reactive amines. youtube.com

Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide. cbijournal.comsigmaaldrich.com This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. The resulting sulfonamide from a primary amine is acidic and soluble in aqueous alkali. A variety of catalysts, including cupric oxide, can facilitate this transformation under mild conditions. researchgate.net

| Reagent Type | General Reaction | Product Type |

| Acyl Chloride | R-COCl + R'-NH₂ → R-CO-NH-R' + HCl | N-Substituted Amide |

| Sulfonyl Chloride | R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl | N-Substituted Sulfonamide |

Alkylation and Reductive Alkylation

Introducing alkyl groups onto the nitrogen atom can be achieved through direct alkylation or, more controllably, via reductive amination.

Alkylation: As mentioned, direct alkylation with alkyl halides can lead to multiple alkylations. libretexts.org A more modern and controlled approach is the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents in the presence of a transition metal catalyst (e.g., based on iridium, ruthenium, or nickel). acs.orgacs.orgnih.govrsc.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the desired alkylated amine, regenerating the catalyst. rsc.org

Reductive Alkylation: This is arguably the most common and efficient method for preparing secondary or tertiary amines from primary amines. pearson.comnih.govlibretexts.org The process involves two steps, which are often performed in a single pot. First, the primary amine reacts with an aldehyde or ketone to form an imine intermediate. mdma.chchemistrysteps.com In the second step, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is used to selectively reduce the imine to the corresponding amine. chemistrysteps.com This method avoids the issue of overalkylation seen with alkyl halides. pearson.com A wide range of ketones and aldehydes can be used, allowing for the synthesis of a diverse array of N-substituted products. nih.gov

| Method | Reagents | Intermediate | Product |

| N-Alkylation (Borrowing Hydrogen) | Alcohol, Metal Catalyst (e.g., Ir, Ru, Ni) | Imine | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Imine | Secondary/Tertiary Amine |

Formation of Schiff Bases and Imines

Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. acs.orgresearchgate.net This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. researchgate.net The formation of imines is a crucial step in reductive amination and is also significant in the synthesis of various heterocyclic compounds and biologically active molecules.

The general mechanism proceeds as follows:

Nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate.

Proton transfer from the nitrogen to the oxygen.

Protonation of the hydroxyl group to make it a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of the nitrogen to yield the neutral imine. researchgate.net

Oxidation and Reduction Chemistry of the Amine Moiety

The amine group and the adjacent benzylic position are susceptible to both oxidation and reduction reactions.

Oxidation: The oxidation of benzylic amines can lead to different products depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) can cleave the alkyl side chain entirely, yielding benzoic acid. libretexts.org However, more selective methods can oxidize the amine. For example, metal-free systems using oxygen and a strong base can convert primary benzyl (B1604629) amines into the corresponding amides. nih.gov Catalytic aerobic oxidation, using catalysts based on ruthenium or copper, can selectively oxidize primary benzylic amines to imines or, with further reaction, to amides or nitriles. advanceseng.comrsc.org Visible-light flavin photocatalysis offers a mild method to convert benzylamines into aldehydes. researchgate.net

Reduction: While the amine group itself is in a reduced state, functional groups on derivatives of this compound can be reduced. For instance, if an imine derivative is formed, it can be readily reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation. mdma.chorganic-chemistry.org Similarly, if an amide derivative is prepared, it can be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reduction of N-hydroxylamines of aromatic amines back to the parent amine has also been reported, a reaction that can be catalyzed by certain cytochrome P450 enzymes. nih.gov

C-H Bond Functionalization of Amine Substrates

Recent advances in organic synthesis have focused on the direct functionalization of otherwise inert C-H bonds. For a substrate like this compound, the benzylic C-H bond (the C-H bond on the carbon bearing both the phenyl ring and the amine group) is a prime target for such reactions due to its relative weakness.

Catalyst-controlled C-H functionalization using donor/acceptor carbenes, often with rhodium or copper catalysts, allows for the insertion of a carbene into the benzylic C-H bond to form new C-C bonds. acs.org These reactions can be highly site-selective and enantioselective. acs.org Another strategy involves copper-catalyzed C-H isocyanation, which introduces an isocyanate group at the benzylic position. This intermediate can then be coupled with various amines to produce a diverse library of urea (B33335) derivatives, a valuable transformation in medicinal chemistry. rsc.org

Furthermore, metallaphotoredox catalysis, which combines transition metal catalysis (e.g., nickel or copper) with photoredox catalysis, has emerged as a powerful tool for benzylic C-H functionalization, enabling reactions like arylation and sulfonylation. rsc.org These methods provide pathways to couple the benzylic carbon with various aryl groups or to install sulfonyl groups, significantly increasing the molecular complexity from a simple starting material. rsc.orgorganic-chemistry.org

Spectroscopic and Analytical Method Development for 1 4 Ethylphenyl Propan 1 Amine

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating and quantifying 1-(4-Ethylphenyl)propan-1-amine. The choice of technique is dictated by the compound's physicochemical properties, including its polarity and the presence of a chiral center.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely documented method for the analysis of this compound and its hydrochloride salt. bldpharm.combldpharm.combldpharm.com Given the amine's basic nature and polarity, reverse-phase HPLC is typically employed. This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

Method development often involves optimizing the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, to achieve efficient separation and symmetrical peak shapes. The use of a buffered mobile phase is critical to control the ionization state of the amine and ensure reproducible retention times. Detection is commonly performed using a UV detector, as the ethylphenyl group contains a chromophore that absorbs in the UV spectrum.

Table 1: Representative HPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) | Organic solvent elutes the compound, while the acid modifier improves peak shape and controls ionization. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm | Detects the aromatic ring of the compound. |

| Column Temp. | 30 °C | Ensures consistent retention times by controlling viscosity and reaction kinetics. |

Gas Chromatography (GC) is another powerful technique for analyzing volatile and thermally stable compounds. ccsknowledge.com For primary amines like this compound, direct analysis can be challenging due to their high polarity and tendency to interact with active sites on the column, leading to poor peak shape and potential degradation. bre.com

To overcome these issues, derivatization is often employed. This process chemically modifies the amine group to make the compound more volatile and less polar, improving its chromatographic behavior. However, recent developments in column technologies have led to specialized columns that can analyze some amines directly. nih.gov GC is almost always coupled with a detector, most commonly a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. ccsknowledge.combre.com

Since this compound possesses a stereocenter, it exists as a pair of enantiomers: (R)-1-(4-Ethylphenyl)propan-1-amine and (S)-1-(4-Ethylphenyl)propan-1-amine. bldpharm.comnih.gov Distinguishing and quantifying these enantiomers is critical, and this is achieved through chiral chromatography.

Chiral HPLC is the most common method for this purpose. yakhak.org It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are frequently used for the resolution of chiral amines. yakhak.org The mobile phase is typically a nonpolar solvent system, such as a mixture of hexane (B92381) and isopropanol. yakhak.org The assessment of enantiomeric purity is crucial for stereoselective synthesis and research. yakhak.org

Table 2: General Conditions for Chiral HPLC Separation of Amines

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Chiral Column | Polysaccharide-based (e.g., Amylose or Cellulose Phenylcarbamate) | The chiral environment of the stationary phase enables differential interaction with enantiomers. |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Normal-phase elution is common for polysaccharide CSPs. The alcohol modifier is adjusted to optimize resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 254 nm or Fluorescence (after derivatization) | UV detection is straightforward; fluorescence can increase sensitivity if a suitable derivatizing agent is used. yakhak.org |

Hyphenated Techniques in Structural Elucidation Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for unambiguous structural confirmation.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. uni.lu The GC separates the components of a mixture, and each separated component is then introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a mass spectrum, which serves as a molecular "fingerprint."

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Key fragmentation pathways would likely include the loss of an ethyl group (M-29) and benzylic cleavage to form a stable iminium ion, which is a common fragmentation pattern for this class of compounds. Analysis of related structures like 1-(4-ethylphenyl)propan-1-one (B134316) and other aromatic amines helps predict these fragments. nih.govnih.gov

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion (M⁺) |

| 148 | [M - CH₃]⁺ | Loss of a methyl radical |

| 134 | [M - C₂H₅]⁺ | Loss of an ethyl radical (from the propyl chain) |

| 118 | [C₈H₁₀N]⁺ | Benzylic cleavage (alpha-cleavage) |

LC-MS is a powerful alternative to GC-MS, particularly for polar and less volatile compounds, as it often eliminates the need for derivatization. nih.gov The use of LC-MS for the analysis of this compound hydrochloride is documented in chemical supplier technical data. bldpharm.combldpharm.com

In a typical LC-MS setup, the effluent from the HPLC column is directed into a mass spectrometer. Soft ionization techniques, most commonly electrospray ionization (ESI), are used to generate ions in the gas phase without significant fragmentation. For an amine, ESI would be run in positive ion mode, primarily generating the protonated molecule [M+H]⁺. The high sensitivity and selectivity of LC-MS make it ideal for detecting and identifying the compound in complex matrices. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the [M+H]⁺ ion is isolated and fragmented to produce a daughter ion spectrum. nih.gov

Table 4: Predicted Adducts for this compound in LC-MS (ESI+)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| Protonated Molecule [M+H]⁺ | [C₁₁H₁₈N]⁺ | 164.14 |

| Sodium Adduct [M+Na]⁺ | [C₁₁H₁₇NNa]⁺ | 186.12 |

| Ammonium (B1175870) Adduct [M+NH₄]⁺ | [C₁₁H₂₁N₂]⁺ | 181.17 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including this compound. By analyzing the chemical shifts, signal multiplicities, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete picture of the molecular skeleton and the electronic environment of each atom can be assembled.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a pair of doublets, a characteristic AA'BB' system, in the range of δ 7.0-7.3 ppm. The integration of these signals would correspond to four protons.

The aliphatic portion of the molecule gives rise to several key signals. The proton attached to the chiral carbon bearing the amine group (the methine proton) is anticipated to appear as a triplet around δ 3.5-4.0 ppm due to coupling with the adjacent methylene (B1212753) protons of the propyl chain. The methylene protons of the ethyl group attached to the phenyl ring would likely resonate as a quartet around δ 2.6 ppm, coupled to the methyl protons of the same group. The methyl protons of the ethyl group on the phenyl ring would, in turn, appear as a triplet around δ 1.2 ppm. The methylene protons of the propyl group adjacent to the chiral center are expected to be a multiplet in the range of δ 1.5-1.8 ppm, while the terminal methyl protons of the propyl group would present as a triplet around δ 0.9 ppm. The two protons of the amine group (NH₂) are expected to show a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The spectrum for this compound is predicted to show nine distinct signals. The aromatic carbons will produce four signals, with the ipso-carbon attached to the ethyl group and the ipso-carbon attached to the propan-1-amine group appearing at distinct chemical shifts. The two pairs of equivalent aromatic carbons (CH) will also be distinguishable.

The aliphatic carbons will also have characteristic chemical shifts. The chiral carbon (CH-NH₂) is expected to resonate in the range of δ 50-60 ppm. The carbons of the ethyl group attached to the phenyl ring would appear at approximately δ 28 ppm (CH₂) and δ 15 ppm (CH₃). The carbons of the propyl group would be found at approximately δ 30-35 ppm (CH₂) and δ 10-12 ppm (CH₃).

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Characterization Methodologies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected in the range of 1590-1650 cm⁻¹.

The aromatic C-H stretching vibrations will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and propyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected to produce bands in the 1450-1600 cm⁻¹ region. A strong band around 800-840 cm⁻¹ would be indicative of the para-disubstitution pattern of the benzene ring.

Raman Spectroscopy

Theoretical and Computational Studies of 1 4 Ethylphenyl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(4-ethylphenyl)propan-1-amine. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.net DFT methods are used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov This approach allows for the calculation of a wide range of molecular properties.

For a molecule like this compound, DFT can be employed to determine key electronic structure parameters. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ekb.egespublisher.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT calculations can elucidate the distribution of electrostatic potential on the molecular surface. This is visualized through a Molecular Electrostatic Potential (MEP) map, which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.com For this compound, the nitrogen atom of the amine group is expected to be a region of negative potential, indicating its nucleophilic character and propensity to act as a hydrogen bond acceptor. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, marking them as hydrogen bond donors.

A typical DFT study on a related compound, 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione, utilized the B3LYP functional with a 6-31G** basis set to optimize the molecular geometry and analyze its electronic properties. espublisher.com Similar methodologies could be applied to this compound to yield valuable insights into its electronic structure.

Table 1: Representative DFT-Calculable Properties for Aromatic Amines

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms. | Helps to identify reactive sites within the molecule. |

Ab Initio Calculations of Molecular Properties

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer a higher level of accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall under this category.

For this compound, ab initio calculations could be used to precisely determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also provide highly accurate estimates of the molecule's vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum.

The Morokuma decomposition scheme, an ab initio method, can be used to analyze the components of interaction energies, such as in solute-water interactions. nih.gov This would allow for a detailed understanding of the forces at play when this compound is solvated.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propan-1-amine side chain in this compound means that the molecule can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

By systematically rotating the single bonds in the side chain and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable, low-energy conformations, while the peaks represent high-energy transition states. This analysis is crucial for understanding how the molecule might change its shape to interact with its environment, such as the binding pocket of a receptor. For example, a conformational analysis of a chroman derivative revealed 38 distinct conformers within a small energy range, highlighting the molecule's flexibility. researchgate.net A similar analysis for this compound would likely reveal several low-energy conformers.

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule in a specific environment, such as a solvent. In an MD simulation of this compound in water, the interactions between the solute and individual water molecules would be modeled over time.

These simulations can reveal how the solvent molecules arrange themselves around the solute, forming a solvation shell. Key properties that can be extracted from MD simulations include the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute, and the average number of hydrogen bonds formed between the solute and the solvent. This information is vital for understanding the molecule's solubility and how it behaves in an aqueous biological environment. For instance, MD simulations have been used to study the hydration of formaldehyde, providing insights into the solute-solvent interaction energies. nih.gov

Ligand-Receptor Docking and Binding Affinity Predictions (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive molecules.

In the context of this compound, docking studies could be performed to investigate its potential interactions with various biological targets, such as neurotransmitter receptors or enzymes. The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the fitness of different poses. The scoring function estimates the binding affinity, which is a measure of the strength of the interaction.

A successful docking study will not only predict a favorable binding pose but also detail the specific interactions that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amine group of this compound could act as a hydrogen bond donor or acceptor with amino acid residues in the receptor's binding site. The ethylphenyl group could engage in hydrophobic interactions with nonpolar residues.

Following docking, the most promising ligand-receptor complex can be subjected to MD simulations to assess its stability and to refine the binding pose. This combined approach of docking and MD simulations provides a more dynamic and realistic picture of the binding event.

Table 2: Key Interactions in Ligand-Receptor Binding

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The -NH2 group can act as both a hydrogen bond donor and acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The ethylphenyl group can interact with nonpolar amino acid residues. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or partially charged atoms. | The partial positive charge on the amine hydrogens and the partial negative charge on the nitrogen can interact with charged residues. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity through close packing in the binding site. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of the reactants, products, transition states, and any intermediates along the reaction pathway.

For the synthesis of this compound, computational methods could be used to investigate the mechanism of key steps, such as the reductive amination of a corresponding ketone. By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. This knowledge can be used to optimize reaction conditions to improve the yield and selectivity of the synthesis. DFT is a particularly useful tool for elucidating reaction mechanisms, as it can accurately describe the changes in electronic structure that occur as bonds are broken and formed. nih.gov

Based on a comprehensive search for published scientific literature, there is currently no specific information available regarding the mechanistic investigations of the chemical compound This compound in biological systems corresponding to the detailed outline provided.

No publicly accessible in vitro studies, receptor binding profiles, cellular uptake analyses, signaling pathway modulations, or structure-activity relationship studies focusing solely on this compound could be identified.

Research does exist for the parent compound, α-ethylphenethylamine (AEPEA), which shows activity as a releasing agent at dopamine and norepinephrine transporters. However, these findings are not specific to the 4-ethylphenyl derivative and cannot be directly attributed to it without dedicated experimental investigation.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline for the specified compound.

Applications of 1 4 Ethylphenyl Propan 1 Amine in Chemical Synthesis and Materials Science Research

Chiral Ligand Development in Asymmetric Catalysis

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Chiral amines, such as 1-(4-Ethylphenyl)propan-1-amine and its analogs, serve as foundational scaffolds for a wide array of chiral ligands. mdpi.com These amines can be readily functionalized to create more complex molecules that can coordinate with transition metals like rhodium, iridium, or palladium. rsc.orgenamine.net

The primary amine group of this compound is a key functional handle. It can be converted into phosphine-containing groups to generate phosphine-aminophosphine (P-N-P) or phosphoramidite (B1245037) ligands. These ligands, in turn, form chiral metal complexes that are highly effective catalysts for reactions such as asymmetric hydrogenation. rsc.org The steric and electronic properties of the ligand, influenced by the ethylphenyl group, are crucial for inducing high enantioselectivity in the catalytic transformation. For instance, bulky and tunable phosphoramidite ligands have demonstrated high levels of enantiomeric control in the iridium-catalyzed synthesis of chiral β-arylamines. rsc.org

The effectiveness of such ligands is often demonstrated in the asymmetric hydrogenation of prochiral olefins and imines, which is a fundamental method for producing enantiomerically pure compounds.

Table 7.1: Examples of Chiral Amine-Derived Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Substrate Class | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Phosphoramidite | Iridium | Reductive Amination | Ketones/Amines | High | rsc.org |

| Phosphine-Aminophosphine | Rhodium | Hydrogenation | Olefins | >99% | enamine.net |

| Disulfonimide | Organocatalyst | Hosomi-Sakurai | Imines | 90-98% | nih.gov |

This table illustrates the application of ligand types derived from chiral amines in various catalytic systems.

Building Block in Complex Molecule Synthesis

As a chiral building block, this compound provides a pre-defined stereocenter, which is a significant advantage in the total synthesis of complex molecules. bldpharm.com Its use can significantly shorten synthetic routes and avoid the need for challenging chiral resolution steps later in the synthesis. mdpi.com

Heterocyclic compounds are ubiquitous in medicinal chemistry. This compound and its direct precursor, 1-(4-ethylphenyl)propan-1-one (B134316), are valuable starting materials for the synthesis of various biologically active heterocycles.

One prominent example is the synthesis of 1,3,4-oxadiazoles. These heterocycles are known to exhibit a range of pharmacological activities. A common synthetic route involves the conversion of an aryl ketone, such as 1-(4-ethylphenyl)propan-1-one, into an N-acylhydrazone, which is then oxidatively cyclized to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govorganic-chemistry.org

Similarly, the primary amine functionality of this compound makes it a suitable precursor for 1,2,4-triazole (B32235) derivatives. nih.gov The synthesis can proceed through the reaction of the amine with various reagents to form a substituted hydrazine (B178648) or amidine, which then undergoes cyclization. isres.orgrsc.org These triazole compounds are core structures in many antifungal and antimicrobial drugs. nih.govchemmethod.com The synthesis of chiral 1,2,3-triazoles has also been achieved starting from amino acids, which are structurally related to the target amine. mdpi.com

The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a major focus of the pharmaceutical industry. Chiral amines are critical intermediates in the production of many drugs. For instance, the structurally related compound (S)-(-)-1-(4-methoxyphenyl)ethylamine is a key intermediate for the herbicide Triazolopyrimidine and other pharmaceutical agents. mdpi.comgoogle.com

This compound serves a similar role as a versatile intermediate for introducing a specific chiral center into a target molecule. bldpharm.com Its structure is relevant to the synthesis of chiral amides, which are fundamental units in a vast number of bioactive compounds and peptides. acs.org Asymmetric synthesis methods can couple this amine with other molecules to build up the carbon skeleton of a drug, ensuring the correct stereochemistry is maintained throughout the process. The ethylphenyl group can also be a key pharmacophore, interacting with biological targets to elicit a therapeutic effect.

Component in Polymer and Materials Science Research

In materials science, the properties of polymers can be tailored by the careful selection of monomers. Phenylethylamine and its derivatives have been used in the oxidative polymerization to form functional coatings. nih.gov Inspired by the adhesive proteins found in mussels, these amines can polymerize to form thin, adherent films of polycatecholamines on a variety of substrates, including materials used for implantable medical devices.

This compound, as a derivative of phenylethylamine, is a candidate for such polymerization processes. The resulting polymer would feature the 4-ethylphenyl group along its backbone, which would influence the surface properties of the coating, such as hydrophobicity, biocompatibility, and its interaction with biological molecules or other materials. These functionalized surfaces could have applications in creating biocompatible coatings for medical implants or as functional layers in electronic devices.

Development of Chemical Probes and Biosensors

The development of sensors capable of distinguishing between enantiomers is a significant area of research in analytical chemistry and diagnostics. nih.govtandfonline.com Chiral amines like this compound are valuable in this field as they can be used either as the sensing element or as the target for a chiral probe. researchgate.net

In one approach, the chiral amine itself is immobilized on a sensor surface, such as a gold nanoparticle or an electrode. This chiral-functionalized surface can then selectively interact with one enantiomer of a target analyte, leading to a measurable signal change. nih.govresearchgate.net

Alternatively, a chiroptical sensing method can be used to determine the enantiomeric purity of the amine itself. This involves reacting the amine with a chiral probe molecule. The resulting diastereomeric complexes can be analyzed using techniques like circular dichroism (CD) spectroscopy. The intensity and sign of the CD signal can provide a rapid and accurate measurement of the enantiomeric excess of the amine sample. rsc.org This is particularly useful for quality control in asymmetric synthesis.

Future Research Directions and Unexplored Avenues for 1 4 Ethylphenyl Propan 1 Amine

Discovery of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for accessing enantiomerically pure 1-(4-Ethylphenyl)propan-1-amine, which is crucial for its potential applications in pharmaceuticals and asymmetric catalysis. Future research should focus on advancing current synthetic strategies and exploring innovative catalytic systems.

A primary area of investigation lies in the asymmetric reductive amination of the precursor ketone, 1-(4-ethylphenyl)propan-1-one (B134316) . While reductive amination is a well-established method, achieving high enantioselectivity for this specific substrate remains a key challenge. acs.org Future work could explore the use of novel chiral catalysts, such as those based on ruthenium, iridium, or nickel complexes, which have shown promise in the asymmetric hydrogenation of imines and reductive amination of other ketones. acs.orgacs.org The development of catalysts that are not only highly selective but also operate under mild conditions with low catalyst loading would be a significant advancement. acs.org

Biocatalysis presents a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines from ketones is a rapidly growing field. researchgate.net A future research direction would involve screening for or engineering a transaminase with high activity and selectivity for the conversion of 1-(4-ethylphenyl)propan-1-one to either the (R)- or (S)-enantiomer of this compound. This approach offers the potential for a more sustainable and cost-effective manufacturing process. researchgate.net

Furthermore, the exploration of novel catalytic systems , such as those combining photoredox and enzymatic catalysis, could open new avenues for the enantioselective synthesis of this amine. rsc.org Such systems can offer unique reactivity and selectivity profiles that are not achievable with conventional methods.

| Synthetic Approach | Key Research Focus | Potential Advantages |

| Asymmetric Reductive Amination | Development of novel chiral transition metal catalysts (Ru, Ir, Ni). | High efficiency and enantioselectivity. acs.orgacs.org |

| Biocatalysis | Screening and engineering of transaminases. | High selectivity, mild reaction conditions, sustainability. researchgate.net |

| Photoredox/Enzymatic Catalysis | Combination of light-driven and biocatalytic processes. | Novel reactivity and potential for high enantiomeric excess. rsc.org |

Exploration of Undiscovered Chemical Reactivity and Transformations

The chemical reactivity of this compound remains largely unexplored. Future research should aim to uncover novel transformations and utilize the compound as a versatile building block in organic synthesis.

A significant area for investigation is the C-H activation and functionalization of the ethylphenyl moiety . Directing group-assisted or transition-metal-catalyzed C-H activation could enable the selective introduction of new functional groups at various positions on the aromatic ring or the ethyl substituent. nih.govrsc.orgnih.govmdpi.comnih.gov This would allow for the synthesis of a diverse library of derivatives with potentially new and interesting properties. For example, palladium-catalyzed C-H functionalization has been successfully applied to other benzylic systems and could be adapted for this compound. nih.gov

The benzylic amine functionality itself offers a rich platform for chemical transformations. Future studies could explore its use in multicomponent reactions, the formation of novel heterocyclic scaffolds, or as a chiral auxiliary in asymmetric synthesis. sigmaaldrich.commdpi.com The development of new methods for the α-C-H functionalization of the amine could lead to the synthesis of complex chiral molecules. researchgate.net

The application of photoredox catalysis to induce novel reactivity in this compound is another promising avenue. The amine could potentially participate in single-electron transfer processes, leading to the formation of radical intermediates that can engage in a variety of bond-forming reactions. rsc.org

| Area of Reactivity | Research Goal | Potential Outcome |

| C-H Activation | Selective functionalization of the ethylphenyl group. | Access to a wide range of novel derivatives. nih.govrsc.orgnih.govmdpi.comnih.gov |

| Benzylic Amine Chemistry | Utilization in multicomponent and cyclization reactions. | Synthesis of complex heterocyclic structures. sigmaaldrich.commdpi.com |

| Photoredox Catalysis | Generation and reaction of radical intermediates. | Discovery of novel bond-forming reactions. rsc.org |

Advanced Computational Modeling for Predictive Research and Design

Computational modeling can provide valuable insights into the properties and potential applications of this compound, guiding experimental research and accelerating the discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activity of derivatives of this compound. ijnrd.orgmdpi.comlongdom.org By developing models that correlate structural features with activity, it is possible to design new compounds with enhanced potency and selectivity for specific biological targets. These studies have been successfully applied to other classes of phenylalkylamines, such as calcium channel blockers. ijnrd.orglongdom.org

Molecular docking and molecular dynamics simulations can be used to investigate the interactions of this compound with potential biological targets, such as receptors and enzymes. mdpi.comnih.govnih.govnih.govscilit.com These simulations can help to identify key binding interactions and predict the binding affinity of the compound, providing a rational basis for the design of new drug candidates. For instance, computational studies have been instrumental in understanding the binding of phenylalkylamines to calcium channels. nih.govnih.govscilit.com

Density Functional Theory (DFT) calculations can be used to predict the conformational preferences, electronic properties, and reactivity of this compound. This information can be used to rationalize its chemical behavior and guide the development of new synthetic transformations.

| Computational Method | Research Objective | Expected Outcome |

| QSAR | Predict biological activity of derivatives. | Design of new compounds with improved properties. ijnrd.orgmdpi.comlongdom.org |

| Molecular Docking/Dynamics | Investigate interactions with biological targets. | Identification of key binding interactions and rational drug design. mdpi.comnih.govnih.govnih.govscilit.com |

| DFT Calculations | Predict conformational and electronic properties. | Understanding of reactivity and guidance for synthesis. |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Understanding the molecular mechanisms by which this compound interacts with biological systems is crucial for its potential development as a therapeutic agent. Future research should focus on identifying its specific molecular targets and characterizing the downstream signaling pathways.

Based on the known activities of other phenylalkylamines, a key area of investigation would be the interaction of this compound with monoamine transporters , such as those for dopamine, norepinephrine, and serotonin (B10506). researchgate.netwikipedia.orgnih.gov Studies could assess its ability to inhibit or act as a substrate for these transporters, which would have significant implications for its potential use in treating neurological and psychiatric disorders.

Another important avenue of research is the investigation of its effects on ion channels , particularly calcium channels. ias.ac.inresearchgate.net Many phenylalkylamines are known to be potent calcium channel blockers, and it is plausible that this compound could exhibit similar activity. ias.ac.inresearchgate.net Electrophysiological studies could be employed to determine its effects on various types of ion channels.

Furthermore, target identification studies using techniques such as affinity chromatography or chemical proteomics could be employed to identify novel binding partners for this compound, potentially revealing new and unexpected biological activities.

| Biological Target | Research Question | Experimental Approach |

| Monoamine Transporters | Does it inhibit or act as a substrate for dopamine, norepinephrine, or serotonin transporters? | Radioligand binding assays, uptake and release assays. researchgate.netwikipedia.orgnih.gov |

| Ion Channels | Does it modulate the activity of calcium channels or other ion channels? | Electrophysiological patch-clamp recordings. ias.ac.inresearchgate.net |

| Novel Targets | What are the unknown protein binding partners of this compound? | Affinity chromatography, chemical proteomics. |

Expansion into Emerging Fields of Chemical Research

The unique structural features of this compound, particularly its chirality and the presence of a primary amine, make it a promising candidate for application in various emerging fields of chemical research.

In the field of asymmetric catalysis , chiral amines are valuable as organocatalysts or as ligands for transition metal catalysts. rsc.orgacs.org Future research could explore the use of enantiomerically pure this compound or its derivatives as catalysts for a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions.

The development of novel materials based on derivatives of this compound is another exciting prospect. The amine functionality can be used as a handle to incorporate the molecule into polymers or supramolecular assemblies. The ethylphenyl group can also be further functionalized to tune the electronic and photophysical properties of the resulting materials. mdpi.com

Furthermore, the use of this compound as a scaffold in medicinal chemistry for the development of new therapeutic agents is a significant area for future exploration. Its structure could be elaborated to target a wide range of biological receptors and enzymes, potentially leading to the discovery of new drugs for various diseases.

| Emerging Field | Potential Application | Research Direction |

| Asymmetric Catalysis | Chiral organocatalyst or ligand. | Development of new enantioselective reactions. rsc.orgacs.org |

| Materials Science | Building block for polymers or supramolecular structures. | Synthesis of new materials with tailored properties. mdpi.com |

| Medicinal Chemistry | Scaffold for drug discovery. | Design and synthesis of new therapeutic agents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.